1-(4-CHLOROBENZENESULFONYL)-N-[(2-CHLOROPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-(4-Chlorobenzenesulfonyl)-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group and a sulfonyl group attached to a chlorobenzene ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with 4-chlorobenzenesulfonyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzenesulfonyl)-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the chlorobenzene moiety.
Reduction: Reduction reactions can target the sulfonyl group or other reducible functional groups within the molecule.
Substitution: The chlorobenzene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-Chlorobenzenesulfonyl)-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its specific functional groups.
Industry: The compound can be utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with proteins or enzymes, affecting their activity. The piperidine ring may also play a role in binding to receptors or other biological molecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide
- 1-(4-Chlorophenyl)sulfonyl-4-piperidylpiperidine-4-carboxamide
- 1-(4-Chlorophenyl)sulfonyl-4-(1-piperidino)piperidine-4-carboxamide
Uniqueness
1-(4-Chlorobenzenesulfonyl)-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and the spatial arrangement of these groups within the molecule. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(4-chlorophenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c20-16-5-7-17(8-6-16)27(25,26)23-11-9-14(10-12-23)19(24)22-13-15-3-1-2-4-18(15)21/h1-8,14H,9-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGBPIMDOCRRNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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